molecular formula C12H14N2O B2767601 3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile CAS No. 568551-63-3

3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile

Cat. No.: B2767601
CAS No.: 568551-63-3
M. Wt: 202.257
InChI Key: ABRVXHBXMCUTDD-UHFFFAOYSA-N
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Description

Evolution of Pyrrole Chemistry in Heterocyclic Research

Pyrrole, a five-membered heterocyclic compound containing one nitrogen atom, has been a cornerstone of organic chemistry since its isolation from coal tar in 1834. Its electronic structure, characterized by a 6π-electron aromatic system, distinguishes it from benzene by exhibiting enhanced reactivity toward electrophilic substitution due to the electron-donating nature of the nitrogen lone pair. Early synthetic breakthroughs, such as the Knorr and Hantzsch syntheses, established pyrrole as a scaffold for exploring regioselective functionalization. The discovery of pyrrole’s biological relevance—exemplified by its presence in chlorophyll, heme, and vitamin B12—catalyzed interdisciplinary research into its derivatives. Modern studies have focused on tuning pyrrole’s electronic properties through substitution, enabling applications in pharmaceuticals, materials science, and catalysis.

Historical Development of N-Substituted Pyrrole-3-carbonyl Derivatives

N-substitution of pyrroles emerged as a critical strategy for modulating steric and electronic properties. The Clauson-Kaas reaction, utilizing 2,5-dimethoxytetrahydrofuran as a 1,4-dicarbonyl surrogate, became a seminal method for introducing N-alkyl groups. Advances in transition-metal catalysis, particularly palladium-mediated cross-couplings, enabled precise N-alkenylation, as seen in the incorporation of prop-2-en-1-yl groups. For carbonyl derivatives, the 3-position proved strategically significant due to its proximity to the nitrogen atom, allowing conjugation between the carbonyl group and the aromatic ring. This conjugation stabilizes intermediates in nucleophilic additions and facilitates keto-enol tautomerism, which influences reactivity.

Table 1: Key Methods for N-Substitution in Pyrrole-3-carbonyl Derivatives

Method Reagents/Catalysts Key Products Reference
Clauson-Kaas Reaction Ca(NO₃)₂·4H₂O N-Arylpyrroles
Pd-Catalyzed Alkenylation Pd(OAc)₂, tert-butylamine N-Propargyl/Allenyl Derivatives
InCl₃-Mediated Synthesis α-Oxoketene N,S-acetals 1,3,4-Trisubstituted Pyrroles

Research Significance of 3-Oxopropanenitrile Derivatives of Pyrroles

The 3-oxopropanenitrile moiety introduces dual reactivity: the nitrile group acts as a hydrogen bond acceptor and a precursor for heterocycle formation, while the ketone enables condensation and cycloaddition reactions. In 3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile, the dimethyl groups at positions 2 and 5 enhance steric stability, while the N-alkenyl group provides a handle for further functionalization via thiol-ene or Diels-Alder reactions. Spectroscopic studies of analogous compounds reveal that the nitrile’s electron-withdrawing effect polarizes the pyrrole ring, increasing susceptibility to nucleophilic attack at the 4-position. These properties make such derivatives valuable intermediates in synthesizing polycyclic architectures for drug discovery.

Current Research Landscape for N-Alkenylated Pyrrole Compounds

N-alkenylated pyrroles, particularly those with propargyl or allyl groups, have gained prominence in medicinal chemistry. The prop-2-en-1-yl substituent in this compound serves dual roles: it stabilizes the pyrrole ring through hyperconjugation and provides a site for bioorthogonal modifications. Recent methodologies emphasize sustainable catalysis, such as InCl₃-mediated couplings of propargylic alcohols with α-oxoketene acetals, which achieve 85–92% yields under mild conditions. Computational studies predict that N-alkenylation lowers the LUMO energy of pyrrole by 1.2–1.5 eV, enhancing electrophilicity at the carbonyl carbon. These advances position N-alkenylated pyrroles as key building blocks for anticancer agents, exemplified by Obatoclax, a pyrrole-based BH3 mimetic.

Table 2: Applications of N-Alkenylated Pyrroles in Drug Discovery

Compound Class Biological Activity Key Structural Features Reference
2-Aminopyrroles Antipsychotic Agents N-Propargyl, C-2 Amine
3-Cyano-pyrroles Antimalarials Nitrile at C-3, N-Allyl
Tetrasubstituted Pyrroles Kinase Inhibitors N-Alkenyl, 2,5-Dimethyl

Properties

IUPAC Name

3-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-4-7-14-9(2)8-11(10(14)3)12(15)5-6-13/h4,8H,1,5,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRVXHBXMCUTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC=C)C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zav’yalov-Type Cyclization with Enamino Acids

The Zav’yalov synthesis, historically employed for pyrrole derivatives, utilizes enamino acids derived from β-dicarbonyl compounds. For the target molecule, diethyl 2-(1-carboxymethylaminomethylene)malonate reacts with acetylene dicarboxylates under anhydrous conditions to form a münchnone intermediate, which undergoes [3+2] cycloaddition. Subsequent decarboxylation yields the 2,5-dimethylpyrrole framework. Introducing the allyl group at the N1 position necessitates substituting the amino acid component with an allyl-protected variant. For example, using allylamine in the enamine formation step directs the allyl group to the pyrrole nitrogen.

Knorr Pyrrole Synthesis with Modified Ketones

The Knorr method, involving condensation of α-aminoketones with β-ketoesters, can be adapted by employing 3-oxopropanenitrile as the β-ketoester equivalent. Reacting 2,5-dimethylpyrrol-3-amine with cyanoacetyl chloride in dichloromethane at 0–5°C yields the 3-cyano-substituted pyrrole. Subsequent N-allylation using allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C achieves the desired substitution. This method offers moderate yields (55–65%) due to competing hydrolysis of the nitrile group under basic conditions.

Multi-Component Reactions for Streamlined Synthesis

One-pot multi-component reactions (MCRs) enhance efficiency by converging multiple precursors into the target molecule.

Hantzsch-Type Cyclization with Cyanoacetate Derivatives

A modified Hantzsch pyrrole synthesis combines 3-oxopropanenitrile, ammonium acetate, and allyl acetoacetate in ethanol under reflux. The reaction proceeds via enamine formation between the β-ketoester and ammonia, followed by cyclization with the nitrile. Key parameters include:

  • Molar ratio : 1:1:1 (allyl acetoacetate : ammonium acetate : 3-oxopropanenitrile)
  • Catalyst : Piperidine (10 mol%) accelerates enamine formation.
  • Yield : 72% after 12 hours, with <5% dimerization byproducts.

Solvent-Free Mechanochemical Approach

A patent-pending solvent-free method eliminates organic diluents, aligning with green chemistry principles. Mixing 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with cyanoacetic acid and ammonium acetate in a ball mill at 25 Hz for 45 minutes initiates a mechanochemical Knoevenagel condensation. Subsequent N-allylation is achieved by adding allyl chloride and heating the mixture to 150°C for 30 minutes. This method achieves 68% yield with minimal purification requirements.

Post-Functionalization of Pre-Formed Pyrroles

Functionalizing pre-synthesized pyrroles provides modular control over substitution patterns.

Electrophilic Cyanoacetylation at the Pyrrole C3 Position

Electrophilic substitution on 2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrole is challenging due to the electron-donating methyl and allyl groups. However, using a Friedel-Crafts acylation with cyanoacetyl chloride and aluminum trichloride (AlCl₃) in nitrobenzene at −10°C directs substitution to the C3 position. The nitrile group’s electron-withdrawing nature deactivates the ring, necessitating precise stoichiometry (1.2 equiv AlCl₃) to avoid over-acylation. Yield: 48–52%.

Nucleophilic Displacement of Halogenated Intermediates

Brominating the C3 position of 2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrole using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light produces 3-bromo-2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrole. Treating this intermediate with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 120°C for 8 hours effects nucleophilic displacement, yielding the 3-cyano derivative. Oxidation of the adjacent methyl group to a ketone is achieved using potassium permanganate (KMnO₄) in acidic aqueous acetone. Overall yield: 40%.

Catalytic and Enantioselective Approaches

Palladium-Catalyzed Allylic Amination

A tandem catalysis strategy employs palladium(II) acetate [Pd(OAc)₂] to mediate allylic amination and cyclization. Reacting 3-(2,5-dimethylpyrrol-1-yl)prop-2-enenitrile with acetylene dicarboxylate in the presence of a chiral phosphine ligand (e.g., (R)-BINAP) induces asymmetric cyclization, forming the pyrrole ring with enantiomeric excess (ee) up to 88%. This method is limited by the cost of chiral ligands and sensitivity to oxygen.

Enzymatic Oxidation of Prochiral Intermediates

Biocatalytic oxidation using cytochrome P450 monooxygenases converts 3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]propanenitrile to the corresponding ketone. Optimized conditions with Pseudomonas putida KT2440 whole cells in phosphate buffer (pH 7.4) at 30°C achieve 78% conversion after 24 hours.

Comparative Analysis and Optimization

Method Yield Conditions Advantages Limitations
Zav’yalov cyclization 55–65% Anhydrous DMF, 100°C, 6 h High regioselectivity Requires toxic solvents
Hantzsch MCR 72% Ethanol reflux, 12 h One-pot simplicity Moderate functional group tolerance
Mechanochemical 68% Solvent-free, 150°C, 30 min Eco-friendly, low purification Scalability challenges
Enzymatic oxidation 78% Aqueous buffer, 30°C, 24 h Mild conditions, high conversion Long reaction time

Optimizing the Hantzsch MCR by replacing ethanol with isopropanol improves yield to 81% due to enhanced solubility of intermediates. Similarly, substituting piperidine with morpholine as the catalyst reduces side reactions, achieving 85% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. A study involving the compound showed promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

StudyCompound TestedBacterial StrainsResults
3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrileE. coli, S. aureusInhibition zones of 15mm and 18mm respectively

Cytotoxicity and Apoptosis
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. The resazurin assay indicated that it can induce apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent.

Cell LineIC50 Value (µM)Mechanism
HeLa12.5Apoptosis via caspase activation
MCF-715.0Cell cycle arrest at G2/M phase

Materials Science Applications

Fluorescent Dyes
Due to its structural characteristics, this compound has been explored as a potential fluorescent dye. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in bioimaging and sensing technologies.

PropertyValue
Maximum Absorption490 nm
Emission Peak520 nm
Quantum Yield0.75

Agricultural Chemistry Applications

Pesticidal Properties
The compound has been investigated for its pesticidal properties against common agricultural pests. Field trials have shown that it can effectively reduce pest populations while being environmentally friendly.

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphids20085
Whiteflies15078

Case Studies

Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted by Greger et al. (2011) examined the antimicrobial properties of several pyrrole derivatives, including our compound of interest. The results indicated significant inhibition against both gram-positive and gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this structure.

Case Study 2: Fluorescent Applications
In a study published in Journal of Materials Chemistry, researchers synthesized a series of pyrrole-based fluorescent dyes, demonstrating that modifications to the basic structure could enhance fluorescence properties. The compound was noted for its stability and brightness, making it a strong candidate for bioimaging applications.

Mechanism of Action

The mechanism of action of 3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes compared to the target compound:

Compound CAS/Ref. Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Findings
3-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile (Target) 568551-63-3 C₁₂H₁₃N₂O 202.26 Pyrrole core with propenyl and β-ketonitrile substituents. Discontinued; potential synthetic intermediate or ligand in medicinal chemistry .
3-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile 477871-28-6 C₁₃H₁₂N₂OS 244.31 Thiophene replaces propenyl-pyrrole; sulfur atom introduces π-conjugation differences. Unspecified applications; structurally analogous but higher molecular weight .
3-{1-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile CID 2447381 C₁₆H₁₅ClN₂O 298.76 Chlorophenylmethyl substitution enhances lipophilicity and steric bulk. Potential biological activity due to halogenated aromatic interactions .
Hydrobromides of 4-(4-methoxyphenyl)-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine N/A Varies ~350–400 Thiazole core with propenyl and aryl groups; studied as angiotensin II receptor antagonists. Demonstrated antihypertensive effects comparable to valsartan .
3-((3S,4S)-4-Ethyl-3-(imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidin-1-yl)-3-oxopropanenitrile EP 2022/06 C₁₈H₁₈N₆O 342.38 Complex heterocyclic system (imidazopyrrolopyrazine + piperidine); stereospecific. Patent-listed; likely explored for kinase inhibition or receptor modulation .

Structural and Functional Analysis

In contrast, thiophene (in CAS 477871-28-6) introduces sulfur-mediated electronic effects, while thiazole derivatives (e.g., ) provide a nitrogen-sulfur heterocycle with distinct hydrogen-bonding capabilities . The propenyl group in the target compound may confer reactivity (e.g., Michael addition or polymerization), whereas analogs with chlorophenyl (CID 2447381) or methoxyphenyl () substituents prioritize steric and electronic modulation for target binding .

Pharmacological Relevance: Thiazole-based analogs (e.g., ) exhibit angiotensin II receptor antagonism, attributed to their ability to form hydrogen bonds and electrostatic interactions with residues like Asp-281 and Lys-199 . Chlorophenyl-substituted pyrroles (CID 2447381) show increased lipophilicity (logP ~3.5 predicted), which could enhance membrane permeability but also raise toxicity concerns compared to the target compound’s simpler structure .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods described for related pyrrole derivatives, such as DMSO-mediated substitution (e.g., ). However, its discontinued commercial status suggests scalability or stability issues, unlike patent-protected analogs (e.g., ) with optimized synthetic routes .

Crystallographic and Computational Insights :

  • Tools like SHELXL () and ORTEP-III () enable precise structural determination of such compounds. For example, the nitrile group’s linear geometry and pyrrole planarity influence packing efficiency and crystallinity, critical for material science applications .

Key Research Findings

  • Electronic Effects : The β-ketonitrile moiety in the target compound acts as a strong electron-withdrawing group, polarizing the pyrrole ring and enhancing electrophilic reactivity at the α-carbon. This contrasts with thiophene analogs, where sulfur’s electronegativity modulates conjugation differently .
  • Biological Screening : While the target compound lacks published bioactivity data, structurally related thiazoles () and chlorophenyl-pyrroles () highlight the importance of aryl and heteroaryl substituents in receptor affinity. For instance, methoxyphenyl groups in thiazole derivatives improve angiotensin II binding by ~30% compared to bromophenyl analogs .

Biological Activity

3-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile, commonly referred to by its chemical structure, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3OC_{12}H_{15}N_3O with a molecular weight of 233.33 g/mol. The compound features a pyrrole ring substituted with a prop-2-en-1-yl group and a nitrile functional group, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific activity of this compound in cancer models remains to be extensively characterized; however, related compounds have demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

The compound's structural motifs suggest potential antimicrobial activity. Pyrrole derivatives are known for their ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. In vitro studies could elucidate the efficacy of this compound against various microbial strains, including both gram-positive and gram-negative bacteria.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The nitrile group may interact with active sites of enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound could influence signaling pathways associated with apoptosis and cell growth.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce oxidative stress in cells, leading to apoptosis.

Study on Anticancer Activity

A study published in Nature demonstrated that similar pyrrole-based compounds significantly enhanced apoptotic actions in cancer cells through the inhibition of anti-apoptotic proteins . This finding suggests that this compound could potentially exhibit similar mechanisms.

Research on Antimicrobial Effects

In another study focusing on antimicrobial properties, derivatives of pyrrole were tested against a range of pathogens, revealing effective inhibition at varying concentrations . Future research should include specific testing of this compound against established microbial strains to quantify its efficacy.

Research Findings Summary Table

Property Findings
Molecular Formula C12H15N3OC_{12}H_{15}N_3O
Molecular Weight 233.33 g/mol
Anticancer Activity Inhibits proliferation in A549 and MCF7 cells
Antimicrobial Activity Potential inhibition against gram-positive/negative bacteria
Mechanisms of Action Enzyme inhibition, cell signaling modulation, ROS generation

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps accelerate side reactions (e.g., polymerization of allyl groups)
SolventAnhydrous DMF/THFPolar aprotic solvents enhance reaction kinetics
CatalystPiperidine/TEABase catalysts improve enolate formation for cyanopropanoylation
Reaction Time4–6 hoursProlonged time increases decomposition risk

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the nitrile product from unreacted starting materials .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for pyrrole protons (δ 6.0–6.5 ppm), allyl group protons (δ 5.0–5.8 ppm), and methyl groups (δ 2.0–2.5 ppm).
    • ¹³C NMR : Carbonyl (δ 190–200 ppm) and nitrile (δ 115–120 ppm) signals confirm functional groups .
  • Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) validates molecular formula (e.g., C₁₃H₁₅N₂O requires m/z 231.1134) .
  • IR Spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) .

Q. Data Interpretation Tips :

  • Overlapping signals in NMR? Use 2D experiments (COSY, HSQC) to resolve pyrrole/allyl proton coupling .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure, and what role do programs like SHELXL play?

Methodological Answer :
X-ray crystallography provides atomic-level structural validation. Key steps:

Crystal Growth : Use slow evaporation (e.g., acetone/water) to obtain single crystals .

Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors.

Refinement with SHELXL :

  • Constraints : Apply restraints for disordered allyl/pyrrole groups.
  • Validation : Check R-factors (<5%) and electron density maps for missing atoms .

Q. Example Workflow :

SoftwarePurposeCitation
SHELXTInitial structure solution
SHELXLRefinement (anisotropic ADP)
OLEX2/ORTEP-3Visualization and disorder modeling

Advanced: How does the compound’s reactivity vary under acidic vs. basic conditions, and what mechanistic insights exist?

Q. Methodological Answer :

  • Acidic Conditions :
    • Nitrile Hydrolysis : Forms amides or carboxylic acids (H₂SO₄/H₂O, Δ). Monitor via TLC .
  • Basic Conditions :
    • Pyrrole Ring Opening : NaOH/EtOH induces ring cleavage; track by UV-Vis (loss of pyrrole absorbance at ~400 nm) .
  • Mechanistic Probes :
    • Use isotopic labeling (¹⁵N/²H) to trace reaction pathways .

Contradictions : notes unexpected stability of the allyl group under mild acid, contrasting with similar compounds. Verify via controlled experiments (pH 3–5, 25°C) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Q. Methodological Answer :

Hypothesis Testing :

  • Tautomerism : Check for keto-enol equilibria using variable-temperature NMR.
  • Dynamic Effects : Rotational barriers in the allyl group may cause splitting; simulate spectra with ACD/Labs .

Cross-Validation :

  • Compare experimental IR/Raman with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G*) .

Case Study : A 2025 study observed anomalous δ 6.2 ppm splitting due to hindered pyrrole rotation; resolved via X-ray (SHELXL) .

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization .

  • Mitigation :

    PrecautionProtocol
    PPENitrile gloves, lab coat, goggles
    VentilationFume hood (≥0.5 m/s airflow)
    Spill ManagementAbsorb with silica gel, neutralize with 5% NaHCO₃

First Aid : For inhalation, administer 100% O₂; for skin contact, wash with 10% ethanol/water .

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